molecular formula C20H26N2O B1199331 Ibogaine CAS No. 83-74-9

Ibogaine

Cat. No.: B1199331
CAS No.: 83-74-9
M. Wt: 310.4 g/mol
InChI Key: HSIBGVUMFOSJPD-WBPAKMTCSA-N

Description

Ibogaine is a naturally occurring psychoactive substance found in plants in the Apocynaceae family. It has a long history of traditional use in West African spiritual ceremonies, and is now being studied as a potential treatment for addiction and other mental health conditions. This compound has a complex pharmacology, with multiple mechanisms of action, and its effects on the brain and body are still being explored. In

Scientific Research Applications

  • Anti-Addiction Properties : Ibogaine is noted for its potential in treating addiction to substances like nicotine, alcohol, methamphetamine, cocaine, and opioids. This has been demonstrated in animal studies and small human groups. It acts on multiple sites within the central nervous system, with NMDA receptors playing a major role in its anti-addiction properties. However, concerns about its cardiotoxicity and neurotoxicity limit its widespread use (Zdrojewicz, Kuszczak, & Olszak, 2016).

  • Use in Alternative Medicine : Despite not being officially approved as a therapeutic drug, this compound is used in alternative medicine for addiction treatment, particularly for opioid withdrawal. Its effect on opioid withdrawal distinguishes it from other psychedelics (Alper, Lotsof, & Kaplan, 2008).

  • Cardiac Risks : There are growing concerns about this compound's potential to cause cardiac arrhythmias, which pose serious health risks. This is attributed to its effects on the heart and cardiovascular system (Koenig & Hilber, 2015).

  • Effects on Animal Behavior : Research using zebrafish models has revealed that this compound affects multiple behavioral domains, influencing patterns of swimming and response to environmental changes. This supports this compound's complex pharmacological profile and its sensitivity in zebrafish models (Cachat et al., 2013).

  • Potential for New Medications : The interest in this compound has led to research into deriving new psychotherapeutic medications, particularly for treating drug dependence. This compound's interactions with drugs of abuse and its mechanisms are actively being studied to develop safer and more effective treatments (Mash et al., 1998).

  • Mechanisms of Antiaddictive Actions : this compound and its metabolite, northis compound, decrease substance self-administration, influencing neurotransmitter levels in the brain. Its interactions with various receptors such as kappa opioid, NMDA, and serotonin uptake sites are crucial to its anti-addictive effects (Glick & Maisonneuve, 1998).

Safety and Hazards

Despite having potential benefits for improving drug addiction, ibogaine also has serious health risks. Sudden death caused by cardiac arrests is a severe consequence of consuming the alkaloid . It can also cause nausea, dry mouth, vomiting, or users losing the ability to move parts of their body .

Mechanism of Action

Target of Action

Ibogaine, an indole alkaloid derived from the African shrub Tabernanthe iboga, has a complex pharmacology, affecting many different neurotransmitter systems simultaneously . It primarily targets the opioid system, crucial in addiction and pain regulation . It is active on sigma-2 and multiple opioid receptor sites . It also interacts with acetylcholine, dopamine, and serotonin systems .

Mode of Action

This compound interacts with its targets by binding to and modulating the activity of these receptors, altering the release and reuptake of neurotransmitters . This modulation is believed to contribute to the reduction of withdrawal symptoms and cravings observed in individuals undergoing this compound therapy for opioid addiction .

Biochemical Pathways

This compound’s activity is achieved through different types of receptors, but also rapid depletion of ATP, that is followed by the induction of energy-related enzymes, as well as rise of cellular reactive oxygen species (ROS) and antioxidant enzymes activity . It is also known to modulate intracellular signaling linked to opioid receptors .

Pharmacokinetics

When given orally, this compound is absorbed rapidly and undergoes extensive first-pass metabolism to 12-hydroxyibogamine (northis compound) by cytochrome P450 2D6 (CYP2D6) in the gut wall and liver . Plasma protein binding is in the range of 65–70% and consistent with its lipophilic nature, this compound accumulates in fat . The plasma half-life of this compound is in the range of 2–6 hours depending on CYP2D6 genotype, while the metabolite northis compound is eliminated with a half-life of 24–30 hours .

Result of Action

The molecular and cellular effects of this compound’s action include an increased amount of the neurotransmitter in the synaptic cleft and prolongs its effect on target cells . It also leads to potential synergies by modulating multiple receptor systems .

Action Environment

The setting in which this compound is consumed involves aspects of the environment in which the person is located while using the substance, and it includes factors such as culture, context of use, environmental stimuli (light, music, decoration) and presence (or absence) of other people . The use of controlled settings, supported by trained professionals and equipment allowing for rigorous medical, psychiatric, and cardiac monitoring, are essential to promote the safety of patients receiving this compound .

Biochemical Analysis

Biochemical Properties

Ibogaine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 2D6 (CYP2D6), which converts this compound into its active metabolite, northis compound . This compound also interacts with mu-opioid receptors, serotonin transporters, and N-methyl-D-aspartate (NMDA) receptors, influencing neurotransmitter systems and receptor signaling .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the expression of genes involved in neurotransmitter systems, such as dopamine and serotonin pathways . Additionally, this compound’s interaction with NMDA receptors affects calcium ion influx, which can influence cellular metabolism and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to mu-opioid receptors, acting as an agonist, and modulates serotonin transporters, enhancing serotonin levels in the synaptic cleft . This compound also inhibits NMDA receptors, reducing excitotoxicity and promoting neuroprotection . These interactions lead to changes in gene expression, particularly in genes related to neurotransmitter systems and receptor signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed and metabolized into northis compound, which has a longer half-life and sustained effects . Studies have shown that this compound’s effects on cellular function, such as neurotransmitter release and receptor signaling, can persist for several hours to days . The stability and degradation of this compound and its metabolites can influence the duration and intensity of its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms in models of substance use disorders . At higher doses, this compound can cause toxic effects, such as neurotoxicity and cardiotoxicity . These adverse effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into northis compound . This metabolic conversion is crucial for this compound’s therapeutic effects, as northis compound has a longer half-life and sustained activity . Additionally, this compound’s metabolism can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is lipophilic, allowing it to accumulate in fatty tissues . This compound also interacts with plasma proteins, which can influence its distribution and bioavailability . Transporters and binding proteins, such as serotonin transporters, play a role in this compound’s localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and therapeutic potential .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ibogaine involves a series of reactions that convert starting materials into the final product. The key steps involve the formation of an intermediate compound, which is then converted into Ibogaine through a series of reactions.", "Starting Materials": ["2-vinyl-4,5-dimethoxyphenol", "ethanol", "hydrochloric acid", "sodium hydroxide", "palladium on carbon", "methylamine"], "Reaction": ["1. The starting material, 2-vinyl-4,5-dimethoxyphenol, is first reacted with ethanol and hydrochloric acid to form an intermediate compound.", "2. The intermediate is then treated with sodium hydroxide to form a new compound.", "3. The new compound is then reacted with palladium on carbon to form another intermediate.", "4. The final step involves reacting the intermediate with methylamine to form Ibogaine."] }

83-74-9

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1

InChI Key

HSIBGVUMFOSJPD-WBPAKMTCSA-N

Isomeric SMILES

CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

melting_point

148 °C
Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/

83-74-9

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions. /Ibogaine hydrochloride/

solubility

Soluble in chloroform

synonyms

12 Methoxyibogamine
12-Methoxyibogamine
Endabuse
Ibogaine
NIH 10567
NIH-10567
NIH10567

vapor_pressure

3.03X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ibogaine exert its effects within the body?

A1: this compound interacts with various neurotransmitter systems, exhibiting micromolar affinity for N-methyl-D-aspartate (NMDA), κ-opioid, μ-opioid, and sigma-2 receptors []. It also interacts with acetylcholine, serotonin, and dopamine systems, influencing the expression of proteins like substance P, brain-derived neurotrophic factor (BDNF), c-fos, and egr-1 []. This compound's primary metabolite, northis compound, also demonstrates biological activity, significantly contributing to this compound's overall pharmacological profile [].

Q2: What are the key differences in the pharmacological profiles of this compound and northis compound?

A2: While both this compound and northis compound exhibit anti-addictive properties in animal models, they differ in potency and side-effect profile. Notably, northis compound is a more potent indirect serotonin agonist than this compound, demonstrating a 10-fold higher potency in increasing extracellular serotonin levels in the nucleus accumbens of rats []. Additionally, northis compound appears to have a reduced propensity to induce adverse effects like tremors compared to this compound, suggesting it might be a safer alternative for medication development [].

Q3: What role does glial cell line-derived neurotrophic factor (GDNF) play in this compound's actions against alcohol consumption?

A4: Research suggests that GDNF in the ventral tegmental area (VTA) is crucial in mediating this compound's effects on reducing alcohol consumption []. this compound has been shown to increase GDNF expression in the VTA, and this increase is associated with a reduction in ethanol self-administration in rodents [, ]. The effect of this compound on ethanol consumption can be mimicked by injecting GDNF directly into the VTA and can be attenuated by injecting anti-GDNF antibodies, further supporting the critical role of GDNF in this compound's actions [].

Q4: How is this compound metabolized in the body?

A5: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to its main metabolite, northis compound [, , ]. Northis compound exhibits clinically relevant concentrations for an extended period, even after this compound is cleared from the system []. This prolonged presence of northis compound is likely due to its slow release from fat tissue, where both this compound and northis compound are sequestered [].

Q5: What is the significance of CYP2D6 polymorphisms in this compound metabolism?

A6: Genetic variations in the CYP2D6 enzyme can significantly influence the pharmacokinetic profiles of both this compound and northis compound [, ]. Patients identified as CYP2D6 poor metabolizers exhibit a 3-fold higher blood concentration of this compound and a 4-fold lower concentration of northis compound compared to extensive metabolizers []. This suggests that individuals with different CYP2D6 metabolic phenotypes may exhibit varied sensitivity to this compound and northis compound, potentially influencing therapeutic outcomes and safety profiles [].

Q6: What are the implications of this compound and northis compound sequestration in fat tissue?

A7: Both this compound and its active metabolite, northis compound, are sequestered in fat tissue [, ]. This sequestration contributes to their complex pharmacokinetic profiles, characterized by a long elimination half-life and prolonged presence in the body even after a single dose [, ]. The slow release of this compound and northis compound from fat stores could contribute to the long-lasting effects observed after a single administration [].

Q7: Are there alternative compounds being explored that might offer a safer profile than this compound?

A11: The development of safer analogs of this compound with reduced toxicity is an active area of research []. One such compound, 18-methoxycoronaridine (18-MC), has shown promise in preclinical studies. 18-MC, a synthetic derivative of this compound, exhibits similar anti-addictive properties in rodent models without some of this compound's adverse side effects, such as tremors and cerebellar damage []. Its lower affinity for NMDA and sigma-2 receptors, compared to this compound, is thought to contribute to its improved safety profile [].

Q8: What are the critical areas for future research on this compound?

A12: Future research should prioritize well-controlled clinical trials to assess the long-term safety and efficacy of this compound in treating substance use disorders [, , ]. Exploring personalized medicine approaches based on CYP2D6 genotyping could potentially optimize dosing and minimize adverse effects []. Further investigation into the mechanisms of action, particularly the role of different receptors and signaling pathways, is crucial for understanding this compound's complex pharmacology and developing safer and more effective therapies [].

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